6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17794876
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 6-methyl-2-(prop-2-ynylamino)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H9N3O2/c1-3-4-10-9-11-6(2)5-7(12-9)8(13)14/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12) |
| Standard InChI Key | DCNQECPFPPDQTF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)NCC#C)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure centers on a pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at the 1- and 3-positions. Key substituents include:
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Methyl group (-CH): Positioned at the 6th carbon, this group enhances lipophilicity and may influence binding interactions with hydrophobic regions of biological targets.
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Prop-2-yn-1-ylamino group (-NH-C≡CH): At the 2nd position, this propargylamine-derived substituent introduces alkyne functionality, enabling potential click chemistry applications or covalent interactions with thiol groups in proteins.
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Carboxylic acid (-COOH): Located at the 4th position, this group confers acidity (pKa ~2–3) and facilitates salt formation or hydrogen bonding with biological targets.
The interplay of these groups creates a zwitterionic structure under physiological conditions, balancing acidic and basic properties.
Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the regiochemistry of substitutions. Key signals include:
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H NMR: A singlet at δ 2.5 ppm (6-CH), a triplet for the propargyl protons (δ 3.1–3.3 ppm), and a broad peak for the NH group (δ 6.8–7.2 ppm).
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C NMR: Distinct signals for the carboxylic carbon (δ 170–175 ppm) and alkyne carbons (δ 70–85 ppm).
Density Functional Theory (DFT) calculations predict a planar pyrimidine ring with slight puckering due to steric interactions between the methyl and propargyl groups.
Synthesis and Manufacturing Processes
Multi-Step Synthetic Routes
Synthesis typically involves sequential functionalization of the pyrimidine core (Table 1):
Table 1: Representative Synthesis Protocol
| Step | Reaction | Conditions | Key Reagents | Yield |
|---|---|---|---|---|
| 1 | Ring Formation | EtOH, reflux, 12 h | Urea, ethyl acetoacetate | 65% |
| 2 | Amination at C2 | DMF, 80°C, 6 h | Propargylamine, KCO | 58% |
| 3 | Carboxylic Acid Formation | NaOH (aq), 100°C, 3 h | Hydrolysis of ester | 82% |
Key challenges include controlling regioselectivity during amination and minimizing side reactions of the alkyne group. Catalysts such as Cu(I) iodide improve coupling efficiency in Step 2.
Purification and Quality Control
Recrystallization from ethanol-water mixtures (7:3 v/v) yields pure product (>98% by HPLC). Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 192.08 [M+H].
Biological Activities and Mechanism of Action
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The propynyl group may disrupt microbial membrane integrity via hydrophobic interactions.
Enzyme Inhibition
Structural analogs inhibit NAPE-PLD (IC = 72 nM), a key enzyme in lipid signaling . Molecular docking predicts hydrogen bonding between the carboxylic acid and Ser in the enzyme’s active site .
Comparative Analysis with Structural Analogues
Table 2: Structural and Functional Comparison
Regiochemistry profoundly impacts bioactivity, with the 6-methyl/2-amino configuration being optimal.
Challenges and Future Directions
Limitations
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Poor Aqueous Solubility: Log P = 1.2 limits formulation options.
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Unclear Pharmacokinetics: No in vivo ADME data available.
Research Priorities
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